Benzamide, 2,6-difluoro-N-methyl-

Description

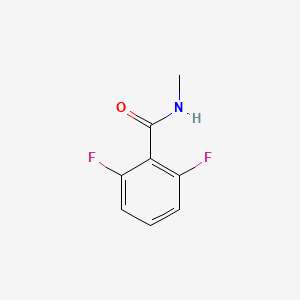

2,6-Difluoro-N-methylbenzamide is a benzamide derivative featuring a benzene ring substituted with fluorine atoms at the 2- and 6-positions and a methyl group attached to the amide nitrogen. Based on nomenclature, its molecular formula is inferred as C₈H₇F₂NO, with a theoretical molecular weight of 171.15 g/mol. Key structural features include:

- Fluorine atoms at ortho positions (2 and 6), which influence electronic and steric properties.

- An N-methyl group, which enhances lipophilicity compared to non-methylated benzamides.

The absence of direct experimental data for this compound in the provided evidence necessitates reliance on comparisons with structurally related molecules (Table 1).

Properties

CAS No. |

22265-59-4 |

|---|---|

Molecular Formula |

C8H7F2NO |

Molecular Weight |

171.14 g/mol |

IUPAC Name |

2,6-difluoro-N-methylbenzamide |

InChI |

InChI=1S/C8H7F2NO/c1-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12) |

InChI Key |

CPTKLNRTRAMDEN-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=C(C=CC=C1F)F |

Canonical SMILES |

CNC(=O)C1=C(C=CC=C1F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of 2,6-Difluoro-N-Methylbenzamide Analogs

Substituent Effects on Physicochemical Properties

N-Methylation (vs. 2,6-Difluorobenzamide)

- The addition of an N-methyl group (as in 2,6-difluoro-N-methylbenzamide) increases molecular weight by ~12 g/mol compared to 2,6-difluorobenzamide (C₇H₅F₂NO, 173.12 g/mol) .

Ortho-Fluorine vs. Para-Methyl Substitution (vs. 2,6-Difluoro-4-methylbenzaldehyde)

- While 2,6-difluoro-4-methylbenzaldehyde shares fluorine substituents, its aldehyde functional group introduces polarity and reactivity distinct from benzamides.

- The para-methyl group in this analog may reduce steric hindrance compared to ortho-fluorine substitutions.

N-Substituted Aryl Groups (vs. N-(2-Fluorophenyl)-2,6-difluorobenzamide)

- The introduction of a 2-fluorophenyl group at the amide nitrogen (C₁₃H₈F₃NO, 251.20 g/mol) significantly increases molecular weight and steric bulk. This modification could impact binding affinity in receptor-targeted applications.

Electron-Withdrawing Groups (vs. 2,6-Difluoro-3-nitrobenzamide)

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for 2,6-difluoro-N-methylbenzamide, and how is purity validated? A: The synthesis typically begins with 2,6-difluoroaniline as the core precursor. Methylation of the amine group can be achieved via reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Alternatively, nucleophilic acyl substitution with methylamine on 2,6-difluorobenzoyl chloride may be employed. Purity is validated using HPLC (≥95% purity threshold), NMR (¹H/¹³C for functional group confirmation), and mass spectrometry (exact mass matching for molecular ion peaks). X-ray crystallography (e.g., SHELXL refinement ) can resolve structural ambiguities.

Structural Analysis

Q: How is X-ray crystallography applied to resolve the molecular geometry of 2,6-difluoro-N-methylbenzamide? A: Single-crystal X-ray diffraction (SCXRD) is performed using programs like SHELXT for structure solution and SHELXL for refinement . Key parameters include bond lengths (C-F: ~1.34 Å; C=O: ~1.23 Å) and torsion angles to confirm the planar benzamide backbone. Displacement ellipsoids are analyzed to assess thermal motion, while hydrogen bonding networks (e.g., N-H···O) are mapped to understand packing interactions.

Spectroscopic Characterization

Q: Which spectroscopic techniques are critical for characterizing electronic and vibrational properties? A:

- FT-IR : Identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹). Fluorine substituents reduce symmetry, splitting aromatic C-H stretches .

- NMR : ¹⁹F NMR detects deshielding effects from electron-withdrawing fluorine atoms (δ ≈ -110 to -120 ppm for ortho-F). ¹H NMR shows splitting patterns due to J-coupling between F and adjacent protons .

- DFT studies : Optimize molecular geometry (e.g., B3LYP/6-311++G(d,p)) to predict vibrational frequencies and compare with experimental data .

Thermodynamic Stability and Reaction Kinetics

Q: How can researchers determine the thermal stability and reaction thermodynamics of this compound? A:

- Differential Scanning Calorimetry (DSC) : Measures melting points and decomposition temperatures (e.g., Tm ≈ 150–160°C).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics in host-guest or enzyme-inhibitor studies.

- Reaction calorimetry : Monitors exothermic/endothermic profiles during synthesis. Thermodynamic parameters (ΔH, ΔG) are derived using the Eyring equation for kinetic studies .

Advanced Synthesis: Fluorination Challenges

Q: What challenges arise in achieving regioselective fluorination during synthesis? A: Fluorine’s electronegativity complicates regioselectivity. Key strategies include:

- Directed ortho-metalation : Using directing groups (e.g., amides) to position fluorine at C2 and C6 .

- Balancing reactivity : Fluorinating agents (e.g., Selectfluor) require controlled pH and temperature to avoid over-halogenation.

- Competing pathways : Byproducts like 2,4-difluoro isomers may form; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Biological Activity Profiling

Q: How can researchers design assays to evaluate its potential as a kinase inhibitor? A:

- Enzyme inhibition assays : Use purified kinases (e.g., EGFR or BRAF) with ATP-analog substrates. Measure IC₅₀ via fluorescence polarization.

- Molecular docking : Simulate binding poses (e.g., AutoDock Vina) to predict interactions with kinase active sites. Fluorine’s electronegativity may enhance binding via halogen bonds .

- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Computational Modeling

Q: What role do DFT and molecular dynamics (MD) play in understanding its properties? A:

- DFT : Calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4–5 eV) to predict reactivity. Solvent effects (PCM model) refine dipole moments and polarizability .

- MD simulations : Analyze solvation dynamics (e.g., in DMSO) and ligand-protein binding stability (RMSD < 2 Å over 100 ns trajectories).

Addressing Crystallographic Data Contradictions

Q: How should researchers resolve discrepancies in reported crystallographic data? A:

- Cross-validation : Compare unit cell parameters (a, b, c) and space groups with literature. Use Rietveld refinement for powder XRD to detect polymorphs.

- Complementary techniques : Pair SCXRD with solid-state NMR to confirm hydrogen bonding motifs .

- Data deposition : Submit structures to the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.